molecular formula C9H7BrN2O B1523619 1-(6-bromo-1H-indazol-3-yl)ethanone CAS No. 1220039-77-9

1-(6-bromo-1H-indazol-3-yl)ethanone

Cat. No.: B1523619
CAS No.: 1220039-77-9
M. Wt: 239.07 g/mol
InChI Key: LNAHWKUKPHEFST-UHFFFAOYSA-N
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Description

1-(6-Bromo-1H-indazol-3-yl)ethanone is a synthetic organic compound with the molecular formula C(_9)H(_7)BrN(_2)O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

1-(6-Bromo-1H-indazol-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can be useful in cancer research.

    Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

1-(6-bromo-1H-indazol-3-yl)ethanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, it may bind to the active sites of certain enzymes, altering their activity and affecting metabolic pathways. The compound’s bromine atom can form halogen bonds with amino acid residues in proteins, influencing protein structure and function .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate signaling pathways involved in cell proliferation and apoptosis. By interacting with key signaling molecules, it can either promote or inhibit cell growth. Additionally, this compound can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it may inhibit or activate enzymes involved in the breakdown of other compounds, thereby affecting metabolic flux and the levels of specific metabolites. The compound’s interactions with metabolic enzymes can lead to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of the compound within tissues can also affect its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For example, if the compound localizes to the nucleus, it may interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromo-1H-indazol-3-yl)ethanone can be synthesized through various synthetic routes. One common method involves the bromination of 1H-indazole followed by acylation. The process typically includes:

    Bromination: 1H-indazole is reacted with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane.

    Acylation: The brominated indazole is then subjected to acylation using ethanoyl chloride (acetyl chloride) in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of 1-(6-substituted-1H-indazol-3-yl)ethanone derivatives.

    Oxidation: Formation of 1-(6-bromo-1H-indazol-3-yl)acetic acid.

    Reduction: Formation of 1-(6-bromo-1H-indazol-3-yl)ethanol.

Comparison with Similar Compounds

  • 1-(5-Bromo-1H-indazol-3-yl)ethanone
  • 1-(6-Chloro-1H-indazol-3-yl)ethanone
  • 1-(6-Fluoro-1H-indazol-3-yl)ethanone

Comparison: 1-(6-Bromo-1H-indazol-3-yl)ethanone is unique due to the presence of the bromine atom at the 6-position, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromo derivative may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for specific therapeutic applications.

Properties

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)9-7-3-2-6(10)4-8(7)11-12-9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAHWKUKPHEFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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